Regioselective Halogen Dance Functionalization
2-(3-Bromo-phenyl)-5-methyl-thiophene is a member of the 2-substituted 3-bromo-5-methylthiophene class. Its synthesis can be achieved via a halogen dance reaction starting from 2-bromo-5-methylthiophene. This method provides a regioselective route to 2,3,5-trisubstituted thiophenes, a class of compounds that are otherwise difficult to access. While specific yield data for the exact title compound is not detailed in the source, the methodology's scope and limitations were studied by reacting the key intermediate, 3-bromo-2-lithio-5-methylthiophene, with various electrophiles [1]. This demonstrates a distinct synthetic advantage over non-halogenated analogs, which cannot undergo this specific transformation.
| Evidence Dimension | Synthetic Access to 2,3,5-Trisubstituted Thiophenes |
|---|---|
| Target Compound Data | Synthesizable via halogen dance of 2-bromo-5-methylthiophene |
| Comparator Or Baseline | Non-brominated 2,5-disubstituted thiophenes (e.g., 2-methyl-5-phenylthiophene) |
| Quantified Difference | Not quantified; the comparator lacks the 3-position bromine necessary for the halogen dance, preventing access to this specific substitution pattern. |
| Conditions | Lithiation with LDA, followed by reaction with an electrophile [1]. |
Why This Matters
This synthetic route provides access to a unique substitution pattern (2-aryl, 3-bromo, 5-methyl) that is not readily available through other methods, making this compound a valuable intermediate for complex molecule synthesis.
- [1] Fröhlich, J., Hametner, C., & Kalt, W. Synthesis of trisubstituted thiophenes via a halogen dance reaction at 2-bromo-5-methylthiophene. Monatshefte für Chemie / Chemical Monthly, 1996, 127, 325–330. View Source
